iNOS Selectivity Profile vs. L-NAME and 1400W
Aminoguanidine exhibits moderate selectivity for inducible nitric oxide synthase (iNOS) over endothelial (eNOS) and neuronal (nNOS) isoforms. In a direct comparative study, its iNOS IC50 was 31 µM, with an 11-fold selectivity over eNOS and 5.5-fold over nNOS. In contrast, L-NAME (a non-selective NOS inhibitor) shows preferential inhibition of constitutive isoforms, while 1400W (a highly selective iNOS inhibitor) has an iNOS IC50 of 0.23 µM and >4000-fold selectivity over eNOS [1].
| Evidence Dimension | iNOS Inhibition and Isoform Selectivity |
|---|---|
| Target Compound Data | IC50 (iNOS) = 31 µM; Fold-selectivity: 11 (vs. eNOS), 5.5 (vs. nNOS) |
| Comparator Or Baseline | L-NAME: selective for constitutive NOS; 1400W: IC50 (iNOS) = 0.23 µM, >4000-fold vs. eNOS, 32-fold vs. nNOS |
| Quantified Difference | Aminoguanidine is 135-fold less potent on iNOS than 1400W but has a distinct selectivity window compared to non-selective L-NAME. |
| Conditions | In vitro assays on purified human NOS isoforms [1] |
Why This Matters
This data defines aminoguanidine's pharmacological window, which is crucial for applications where complete iNOS ablation is undesirable or where off-target eNOS/nNOS inhibition must be avoided.
- [1] Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315-424. Table 2. View Source
